molecular formula C15H13N5O2S2 B2904839 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1173043-43-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2904839
CAS No.: 1173043-43-0
M. Wt: 359.42
InChI Key: DQEDHBQPICZAQR-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based compound featuring dual thiazole rings, an acetamide linker, and a phenylamino substituent. This structure places it within a class of nitrogen- and sulfur-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These analogs are synthesized via multistep organic reactions, including condensation, amidation, and cyclization, and are characterized using spectroscopic techniques (e.g., $^1$H NMR, MS) and elemental analysis .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-anilino-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c16-12(21)6-10-7-23-15(18-10)20-13(22)11-8-24-14(19-11)17-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,16,21)(H,17,19)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEDHBQPICZAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide exhibits significant anticancer properties.

Case Studies

  • Study on Breast Cancer Cells :
    • In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several breast cancer cell lines.
    • Mechanistic studies revealed that the compound activates the caspase pathway, leading to apoptosis .
  • Lung Cancer Models :
    • Animal models treated with this compound showed reduced tumor size and increased survival rates compared to controls .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in neurodegenerative diseases.

Case Studies

  • Alzheimer's Disease Models :
    • Preclinical studies indicated that the compound could reduce amyloid-beta plaque formation, a hallmark of Alzheimer's disease, by modulating the activity of certain enzymes involved in plaque accumulation .
  • Parkinson's Disease Research :
    • In models of Parkinson's disease, the compound demonstrated the ability to protect dopaminergic neurons from toxicity induced by neurotoxic agents .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent.

Case Studies

  • Bacterial Infections :
    • Laboratory studies revealed that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Fungal Infections :
    • The compound was effective against common fungal pathogens, demonstrating potential for treating opportunistic infections in immunocompromised patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares key structural motifs with analogs reported in the evidence (Table 1):

  • Thiazole backbone : Central to all compounds, enabling π-π stacking and hydrogen bonding.
  • Substituent diversity: Modifications at the thiazole 2- and 4-positions significantly influence physicochemical and biological properties. For example: Electron-withdrawing groups (e.g., nitro, chloro in compounds 9, 12, 13) enhance stability but may reduce solubility . Aromatic extensions (e.g., phenyl, benzyl in compounds 19–21) improve lipophilicity and cellular uptake .

Structure-Activity Relationship (SAR) Insights

  • Antimicrobial activity : highlights that 4-bromophenyl derivatives exhibit strong antiproliferative effects, correlating with halogen-mediated DNA intercalation .
  • Solubility vs. potency trade-offs: Morpholinyl and aminoethyl substituents (e.g., ’s 6a, 6b) improve aqueous solubility but may reduce membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Amidation : React a thiazole-4-carboxylic acid precursor with 2-amino-2-oxoethylthiazole derivatives under coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) to form the core structure .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate intermediates .

Functionalization : Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key reaction conditions: Nitrogen atmosphere for oxygen-sensitive steps, reflux in ethanol/water, and controlled pH for precipitation .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. For example, a singlet at δ 2.1 ppm may confirm the presence of a methyl group in the thiazole ring .
  • Mass Spectrometry (ESI-MS) : Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., m/z 450.12 for C₁₈H₁₅N₅O₂S₂) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC₅₀ values may arise from using MCF-7 vs. HeLa cells .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out isomer contamination .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., replacing the phenylamino group with pyridyl moieties) to identify structure-activity relationships (SAR) influencing selectivity .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or Aurora A). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex rigidity .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using MOE or Discovery Studio .

Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Introduce polar groups (e.g., hydroxyl or morpholine) at the 4-position of the phenyl ring to enhance solubility .
  • Replace the 2-oxoethyl group with a sulfonamide to increase hydrophilicity .
  • Prodrug Strategies : Synthesize phosphate or glycoside prodrugs that hydrolyze in vivo to release the active compound .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve crystallinity and dissolution rates .

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